molecular formula C7H9F2N3O2 B2494946 methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate CAS No. 1795274-07-5

methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2494946
CAS No.: 1795274-07-5
M. Wt: 205.165
InChI Key: PRBYTXWWDRPEEH-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a difluoroethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and difluoroethyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide
  • 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The difluoroethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O2/c1-14-7(13)4-2-12(3-5(8)9)11-6(4)10/h2,5H,3H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBYTXWWDRPEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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